2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Overview
Description
“2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H21NO4 . It has an average mass of 291.342 Da and a monoisotopic mass of 291.147064 Da .
Synthesis Analysis
There are several methods for synthesizing isoindoline-1,3-dione derivatives. One method involves the use of simple heating and relatively quick solventless reactions . The compounds are then purified using a methodology that adheres to green chemistry principles .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information may be obtained from a 3D SD file or a 2D Mol file .Scientific Research Applications
Crystal and Molecular Structure
- Isoindoline-1,3-dione derivatives have been characterized for their crystal and molecular structures, offering insights into their potential applications in material science and other fields. For instance, the study by Duru et al. (2018) focused on the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing intermolecular hydrogen bonds that could influence material properties.
Optoelectronic Properties
- The optoelectronic characteristics of certain isoindoline-1,3-dione derivatives have been investigated, particularly for their potential in fluorescent compounds and electronic devices. For example, Mane et al. (2019) synthesized novel acridin-isoindoline-1,3-dione derivatives and assessed their photophysical and thermal properties, demonstrating their high thermal stability and promising fluorescence capabilities.
Biological Activities
- Some isoindoline-1,3-dione derivatives exhibit significant biological activities, such as tyrosinase inhibition and potential antioxidant properties. Then et al. (2018) synthesized a series of isoindoline-1,3-dione derivatives and evaluated their antioxidant and antityrosinase properties, with some compounds showing higher activity than standard controls.
Green Chemistry Applications
- The synthesis of isoindoline-1,3-dione derivatives can be achieved using environmentally friendly methods. For example, Journal et al. (2019) described an efficient and green synthesis method using water extract of onion peel ash, highlighting an approach that avoids harmful reagents and contributes to bio-waste management.
Medicinal Chemistry and Drug Design
- Isoindoline-1,3-dione derivatives are explored in medicinal chemistry for their potential as drug candidates. Andrade-Jorge et al. (2018) synthesized and evaluated a specific isoindoline-1,3-dione derivative as an AChE inhibitor, showing its potential in treating Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence the dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters . The compound was also evaluated in a Parkinsonism mouse model, suggesting its potential for in vivo applications .
Result of Action
Given its interaction with the dopamine receptor d2, it may influence dopaminergic signaling and potentially have effects on motor control and reward mechanisms .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives have been reported to have several biological and pharmacological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione have not been detailed in the literature.
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Isoindoline-1,3-dione derivatives have been found to exhibit anticonvulsant activity at certain dosages in animal models .
Properties
IUPAC Name |
2-(4,4-diethoxybutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCOWABJRWQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510290 | |
Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32464-55-4 | |
Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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